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Compound of Interest

Compound Name: 5,5-Dimethyl-1,3-dioxan-2-one

Cat. No.: B1295347

An In-depth Technical Guide to 2,2-
dimethyltrimethylene carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2,2-dimethyltrimethylene carbonate (CAS No. 6737-29-7), a valuable monomer in
the synthesis of biodegradable polymers. This document details its characteristics, spectral
data, synthesis, and polymerization behavior, presenting the information in a clear and
accessible format for researchers and professionals in the field.

Physical Properties

2,2-dimethyltrimethylene carbonate, also known as 5,5-dimethyl-1,3-dioxan-2-one, is a white
crystalline solid at room temperature. Its key physical properties are summarized in the table
below, providing a quick reference for experimental planning and material handling.
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Property Value Reference

Molecular Formula CeH1003 [1]

Molecular Weight 130.14 g/mol [1]

Melting Point 110-111 °C [1]

Boiling Point 110-120 °C at 1 Torr [1]

Density 1.054 g/cm3 [1]
Solubility:

Based on the principle of "like dissolves like," 2,2-dimethyltrimethylene carbonate, being a polar
molecule, is expected to exhibit good solubility in a range of common organic solvents. While
comprehensive quantitative data is not readily available in published literature, its miscibility is
anticipated to be high in solvents such as acetone, tetrahydrofuran (THF), and chloroform. It is
expected to have moderate solubility in alcohols like methanol and ethanol, and lower solubility
in nonpolar solvents and water.

Chemical Properties

The most significant chemical property of 2,2-dimethyltrimethylene carbonate is its ability to
undergo ring-opening polymerization (ROP). This reaction is of great interest for the synthesis
of aliphatic polycarbonates, which are known for their biocompatibility and biodegradability,
making them suitable for various biomedical applications.

The polymerization can be initiated by various catalytic systems, including anionic, cationic,
and coordination-insertion mechanisms. The anionic ring-opening polymerization is a
commonly employed method due to its relatively simple protocol.

Anionic Ring-Opening Polymerization

The anionic ROP of 2,2-dimethyltrimethylene carbonate is typically initiated by a nucleophile,
such as an alkoxide. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of
the carbonate, leading to the cleavage of the acyl-oxygen bond and the formation of a
propagating alkoxide species.
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A visual representation of the general workflow for determining the solubility of a compound is

provided below.
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Experimental workflow for solubility determination.

Spectral Data

The structural characterization of 2,2-dimethyltrimethylene carbonate is crucial for confirming
its identity and purity. The following sections provide an overview of the expected spectral data
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from 'H NMR, 3C NMR, and FT-IR spectroscopy.

'H NMR Spectroscopy

In a typical *H NMR spectrum of 2,2-dimethyltrimethylene carbonate, two distinct signals are
expected:

» Asinglet corresponding to the four equivalent protons of the two axial and two equatorial
methylene groups on the six-membered ring.

e Asinglet corresponding to the six equivalent protons of the two methyl groups.

3C NMR Spectroscopy

The 3C NMR spectrum is expected to show four distinct signals corresponding to the different
carbon environments in the molecule:

A signal for the carbonyl carbon of the carbonate group, typically found in the downfield
region of the spectrum.

A signal for the quaternary carbon atom to which the two methyl groups are attached.

A signal for the two equivalent methylene carbons in the ring.

A signal for the two equivalent methyl carbons.

FT-IR Spectroscopy

The FT-IR spectrum of 2,2-dimethyltrimethylene carbonate will exhibit characteristic absorption
bands that confirm the presence of its functional groups. Key expected peaks include:

» A strong absorption band corresponding to the C=0 stretching vibration of the carbonate
group.

» Absorption bands corresponding to the C-O stretching vibrations of the carbonate group.

o Absorption bands corresponding to the C-H stretching and bending vibrations of the methyl
and methylene groups.
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Experimental Protocols
Synthesis of 2,2-dimethyltrimethylene carbonate

A common method for the synthesis of 2,2-dimethyltrimethylene carbonate involves the
transesterification of neopentyl glycol with a carbonate source, such as diethyl carbonate or
dimethyl carbonate, in the presence of a catalyst.

Materials:

Neopentyl glycol

Diethyl carbonate (or dimethyl carbonate)

Catalyst (e.g., sodium methoxide, tin(ll) octoate)

Solvent (e.g., toluene)

Apparatus for distillation under reduced pressure
Procedure:

o Combine neopentyl glycol, an excess of the carbonate source, and the catalyst in a round-
bottom flask equipped with a distillation apparatus.

» Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the
distillation of the alcohol byproduct (ethanol or methanol).

e Once the theoretical amount of alcohol has been collected, cool the reaction mixture.

» Purify the crude product by vacuum distillation or recrystallization to obtain pure 2,2-
dimethyltrimethylene carbonate.

The logical relationship for the synthesis of 2,2-dimethyltrimethylene carbonate can be
visualized as follows:
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Synthesis of 2,2-dimethyltrimethylene carbonate
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Logical flow of the synthesis process.

Anionic Ring-Opening Polymerization

The following is a general protocol for the anionic ring-opening polymerization of 2,2-
dimethyltrimethylene carbonate.

Materials:
o 2,2-dimethyltrimethylene carbonate (monomer)

« Initiator (e.g., sec-butyllithium, sodium methoxide)
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e Anhydrous solvent (e.g., tetrahydrofuran, toluene)
e Quenching agent (e.g., methanol)
o Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

Thoroughly dry all glassware and purge with an inert gas (e.g., argon or nitrogen).

o Dissolve the 2,2-dimethyltrimethylene carbonate monomer in the anhydrous solvent in a
reaction flask under an inert atmosphere.

e Cool the solution to the desired reaction temperature.

e Add the initiator solution dropwise to the monomer solution with stirring.
 Allow the polymerization to proceed for the desired time.

» Terminate the polymerization by adding a quenching agent.

e Precipitate the resulting polymer in a non-solvent (e.g., methanol or hexane).
o Collect the polymer by filtration and dry under vacuum.

The signaling pathway for the anionic ring-opening polymerization is depicted below, illustrating
the key steps of initiation and propagation.
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Anionic Ring-Opening Polymerization of 2,2-dimethyltrimethylene carbonate
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Anionic ROP signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of 2,2-
dimethyltrimethylene carbonate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295347#physical-and-chemical-properties-of-2-2-
dimethyltrimethylene-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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